molecular formula C12H12O3 B3059654 5-Hydroxy-3,4,7-trimethyl-2H-chromen-2-one CAS No. 107057-96-5

5-Hydroxy-3,4,7-trimethyl-2H-chromen-2-one

Cat. No. B3059654
M. Wt: 204.22 g/mol
InChI Key: HMTPJAGDJGBKEB-UHFFFAOYSA-N
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Description

“5-Hydroxy-3,4,7-trimethyl-2H-chromen-2-one” is a chemical compound with the molecular formula C12H12O3 . It has a molecular weight of 204.23 . This compound is solid in its physical form .


Synthesis Analysis

The synthesis of coumarin systems, including “5-Hydroxy-3,4,7-trimethyl-2H-chromen-2-one”, has been a subject of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in both classical and non-classical conditions, often under green conditions such as using green solvents and catalysts .


Molecular Structure Analysis

The InChI code for “5-Hydroxy-3,4,7-trimethyl-2H-chromen-2-one” is 1S/C12H12O3/c1-6-4-9 (13)11-7 (2)8 (3)12 (14)15-10 (11)5-6/h4-5,13H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“5-Hydroxy-3,4,7-trimethyl-2H-chromen-2-one” is a solid at room temperature . It has a molecular weight of 204.23 .

Scientific Research Applications

Catalytic Properties in Organic Synthesis

5-Hydroxy-3,4,7-trimethyl-2H-chromen-2-one, as a derivative of 4-hydroxycoumarin, plays a role in organic synthesis. It's involved in the Michael addition for synthesizing Warfarin and its analogs using novel polystyrene-supported TBD catalysts. This process results in high conversion yields and offers environmentally friendly conditions with easy catalyst recovery for reuse (Alonzi et al., 2014).

Structural and Molecular Interactions

Research on compounds structurally similar to 5-Hydroxy-3,4,7-trimethyl-2H-chromen-2-one, like 5,3'-dihydroxy-3,6,7,4',5'-pentamethoxyflavone, reveals unique molecular characteristics. These molecules form hydrogen-bonded chains and display aromatic π–π and weak C—H⋯π(arene) interactions, which are crucial in understanding their molecular behavior and potential applications (Swamy et al., 2006).

Antibacterial and Antioxidant Properties

The synthesis of derivatives of 5-Hydroxy-3,4,7-trimethyl-2H-chromen-2-one, such as 3-(5-Aryl-4,5-Dihydro-1H-Pyrazol-3-yl)-4-Hydroxy-2H-Chromene-2-One, has shown significant antibacterial activity against specific strains like Escherichia coli. These compounds also exhibit varying levels of antioxidant activities, highlighting their potential in pharmaceutical and health-related applications (Al-ayed, 2011).

properties

IUPAC Name

5-hydroxy-3,4,7-trimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-6-4-9(13)11-7(2)8(3)12(14)15-10(11)5-6/h4-5,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTPJAGDJGBKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(C(=O)OC2=C1)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420598
Record name 5-HYDROXY-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-3,4,7-trimethyl-2H-chromen-2-one

CAS RN

107057-96-5
Record name 5-HYDROXY-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Garazd, M Garazd, R Lesyk - Saudi Pharmaceutical Journal, 2017 - Elsevier
A series of novel 6-pyrazolinylcoumarins has been synthesized via multi-step protocol. The synthetic procedure was based on the acetylation of hydroxycoumarins; Fries rearrangement …
Number of citations: 34 www.sciencedirect.com
CE Rodriguez, DM Ruiz, A Rodriguez… - Available at SSRN … - papers.ssrn.com
In the search for the management of ticks Rhipicephalus (Boophilus) microplus in cattle farming, coumarins have been used. These compounds frequently are associated with acaricidal …
Number of citations: 0 papers.ssrn.com

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